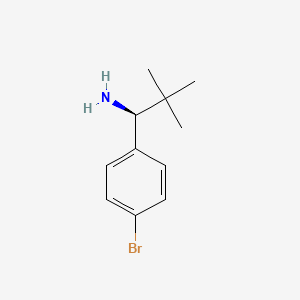
(S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a dimethylpropan-1-amine backbone. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method involves the Grignard reaction. The synthesis starts with the preparation of a Grignard reagent from 4-bromobenzyl chloride and magnesium in dry ether. This reagent is then reacted with 2,2-dimethylpropanal to form the desired amine after subsequent hydrolysis and purification steps.
-
Reductive Amination: : Another method involves the reductive amination of 4-bromoacetophenone with 2,2-dimethylpropan-1-amine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or nitriles under strong oxidizing conditions.
-
Reduction: : Reduction of the bromine atom can lead to the formation of the corresponding phenylamine. Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
-
Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Imines, nitriles
Reduction: Phenylamine derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines. It can act as a ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Industry
In the material science industry, this compound is used in the synthesis of polymers and advanced materials. Its unique properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mecanismo De Acción
The mechanism by which (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved include signal transduction and metabolic processes, where the compound can act as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(4-chlorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(4-methylphenyl)-2,2-dimethylpropan-1-amine
Uniqueness
Compared to its analogs, (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16BrN |
|---|---|
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3/t10-/m1/s1 |
Clave InChI |
HVHDNWRPTXKTFJ-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C1=CC=C(C=C1)Br)N |
SMILES canónico |
CC(C)(C)C(C1=CC=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



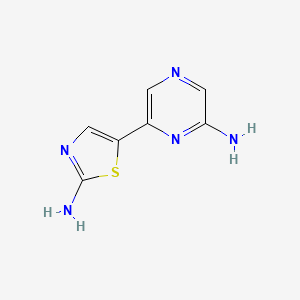
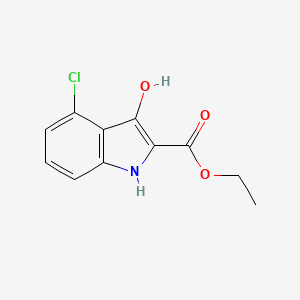
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
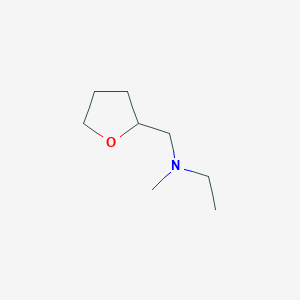
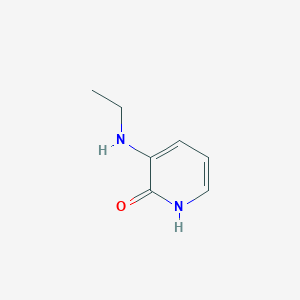

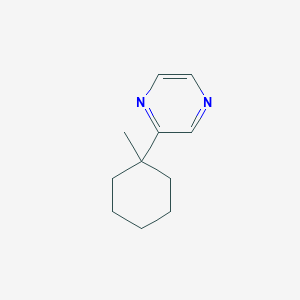


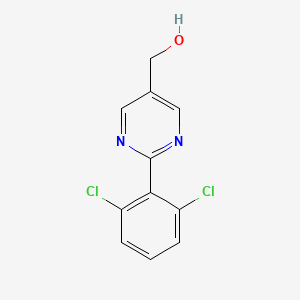
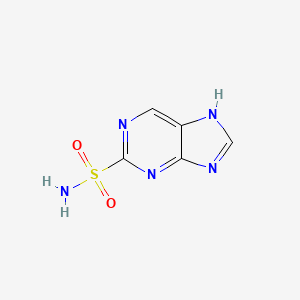

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
